molecular formula C9H18FN3O B1465299 2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one CAS No. 2000569-44-6

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Cat. No. B1465299
CAS RN: 2000569-44-6
M. Wt: 203.26 g/mol
InChI Key: GZNVDRQSOFMAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one, also known as 2-Amino-1-fluoroethylpiperazine (AEP), is a heterocyclic compound used in a variety of scientific research applications. It is a derivative of piperazine, and is composed of a six-membered ring with a nitrogen atom at the center. AEP is a versatile compound that can be used as a building block for synthesizing a range of compounds, and has a wide range of applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Luminescent Properties and Electron Transfer

Research has explored novel compounds with luminescent properties, focusing on photo-induced electron transfer mechanisms. One study synthesized model compounds with naphthalimide and piperazine substituents, showing that these compounds exhibit fluorescence quenching by the photo-induced electron transfer process. This property makes them suitable for applications in fluorescent probes and materials science (Gan et al., 2003).

Antiviral Activity

Compounds structurally related to 2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one have been synthesized for potential antiviral applications. For instance, derivatives have been evaluated for their anti-HIV activity, showcasing the potential of such compounds in developing new therapeutic agents (Al-Masoudi et al., 2007).

Chemical Synthesis and Material Science

The synthesis of compounds with specific structural features, like the target molecule, has implications in material science and chemical synthesis methodologies. Studies report the synthesis of compounds with piperazine and other substituents, aiming to develop materials with specific physical or chemical properties (Grijalvo et al., 2015).

Fluorescent Logic Gates

The development of solvent-polarity reconfigurable fluorescent logic gates using compounds with piperazine structures indicates the potential of such molecules in creating advanced sensing and computing devices. These molecules can change their logic functions based on the solvent polarity, offering versatile tools for biochemical and environmental sensing (Gauci & Magri, 2022).

Anticancer Activity

Piperazine-based compounds have been investigated for their antitumor activities, indicating the therapeutic potential of such structures in oncology. Research into the synthesis and evaluation of these compounds against tumor DNA methylation suggests their utility in developing novel anticancer drugs (Hakobyan et al., 2020).

properties

IUPAC Name

2-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FN3O/c1-8(11)9(14)13-6-4-12(3-2-10)5-7-13/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNVDRQSOFMAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Reactant of Route 5
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.